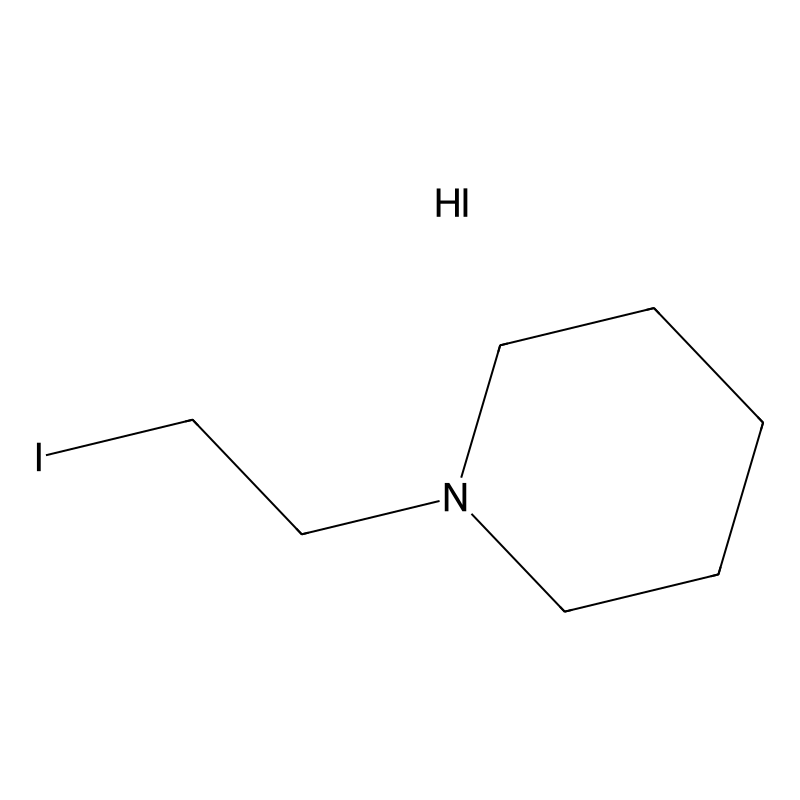

1-(2-Iodoethyl)piperidine hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed by Zhang et al. as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Anticancer Agents

Field: Oncology

Application: Piperidine derivatives are used as anticancer agents.

Method: The specific method of application would depend on the specific derivative and the type of cancer being targeted. Typically, these compounds would be administered as part of a chemotherapy regimen.

Results: The results would also depend on the specific derivative and the type of cancer.

Antiviral Agents

Field: Virology

Application: Piperidine derivatives are used as antiviral agents.

Method: These compounds can be administered orally or intravenously, depending on the specific derivative and the type of virus being targeted.

Results: The effectiveness of these compounds as antiviral agents would depend on the specific derivative and the type of virus.

Antimalarial Agents

Field: Parasitology

Application: Piperidine derivatives are used as antimalarial agents.

Results: The effectiveness of these compounds as antimalarial agents would depend on the specific derivative.

Antimicrobial Agents

Field: Microbiology

Application: Piperidine derivatives are used as antimicrobial agents.

Method: These compounds can be administered topically, orally, or intravenously, depending on the specific derivative and the type of microorganism being targeted.

Results: The effectiveness of these compounds as antimicrobial agents would depend on the specific derivative and the type of microorganism.

Antifungal Agents

Field: Mycology

Application: Piperidine derivatives are used as antifungal agents.

Method: These compounds can be administered topically or orally, depending on the specific derivative and the type of fungus being targeted.

Results: The effectiveness of these compounds as antifungal agents would depend on the specific derivative and the type of fungus.

Antihypertensive Agents

Field: Cardiology

Application: Piperidine derivatives are used as antihypertensive agents.

Results: The effectiveness of these compounds as antihypertensive agents would depend on the specific derivative.

Analgesic Agents

Field: Pharmacology

Application: Piperidine derivatives are used as analgesic agents. They can provide relief from pain by acting on the nervous system.

Results: The effectiveness of these compounds as analgesic agents would depend on the specific derivative.

Anti-inflammatory Agents

Field: Immunology

Application: Piperidine derivatives are used as anti-inflammatory agents. They can reduce inflammation in the body.

Results: The effectiveness of these compounds as anti-inflammatory agents would depend on the specific derivative.

Anti-Alzheimer Agents

Field: Neurology

Application: Piperidine derivatives are used as anti-Alzheimer agents. They can help in the treatment of Alzheimer’s disease.

Results: The effectiveness of these compounds as anti-Alzheimer agents would depend on the specific derivative.

Antipsychotic Agents

Field: Psychiatry

Application: Piperidine derivatives are used as antipsychotic agents. They can help in the treatment of psychotic disorders.

Results: The effectiveness of these compounds as antipsychotic agents would depend on the specific derivative.

Anticoagulant Agents

Field: Hematology

Application: Piperidine derivatives are used as anticoagulant agents. They can prevent blood clots.

Results: The effectiveness of these compounds as anticoagulant agents would depend on the specific derivative.

Antioxidant Agents

Field: Biochemistry

Application: Piperidine derivatives are used as antioxidant agents. They can neutralize harmful free radicals in the body.

Results: The effectiveness of these compounds as antioxidant agents would depend on the specific derivative.

1-(2-Iodoethyl)piperidine hydroiodide is a chemical compound classified as a piperidine derivative, characterized by the presence of an iodine atom and a hydroiodide group. The compound has the molecular formula CHIN and a molar mass of approximately 302.08 g/mol. Its structure features a piperidine ring substituted with a 2-iodoethyl group, which enhances its reactivity and biological activity. This compound is typically encountered as a white crystalline solid, soluble in water due to the hydroiodide salt form.

- Nucleophilic Substitution Reactions: The iodoethyl group can undergo nucleophilic substitution, allowing for the introduction of different substituents.

- Reduction Reactions: The hydroiodide salt can be reduced to yield other derivatives, potentially altering its pharmacological properties.

- Dehydrohalogenation: Under certain conditions, the compound may lose hydrogen iodide to form alkenes or other unsaturated derivatives.

These reactions are significant for developing new compounds with tailored biological activities.

Research indicates that 1-(2-Iodoethyl)piperidine hydroiodide exhibits notable biological activity, particularly in pharmacological contexts. It has been studied for its potential as a:

- Neurotransmitter Modulator: The piperidine structure allows it to interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antimicrobial Agent: Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in therapeutic applications.

The specific biological mechanisms and efficacy depend on the structural modifications and the context of use.

The synthesis of 1-(2-Iodoethyl)piperidine hydroiodide can be achieved through various methods:

- Alkylation of Piperidine: A common method involves reacting piperidine with 1-iodoethane in the presence of a base to facilitate nucleophilic substitution.

- Hydroiodic Acid Treatment: The compound can also be synthesized by treating 1-(2-iodoethyl)piperidine with hydroiodic acid, resulting in the formation of the hydroiodide salt.

- Microwave-Assisted Synthesis: Modern synthetic approaches may employ microwave irradiation to enhance reaction rates and yields, providing a more efficient pathway for producing this compound.

These methods highlight the versatility in synthesizing piperidine derivatives.

1-(2-Iodoethyl)piperidine hydroiodide has potential applications across various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders or infections.

- Chemical Research: The compound can be utilized in synthetic organic chemistry as an intermediate or reagent for creating more complex molecules.

- Material Science: Its unique properties might find applications in developing novel materials or coatings.

The ongoing research into its properties may expand its applicability further.

Studies on 1-(2-Iodoethyl)piperidine hydroiodide have explored its interactions with various biological targets:

- Receptor Binding Studies: Investigations into how this compound binds to neurotransmitter receptors have provided insights into its potential effects on mood and cognition.

- Enzyme Inhibition Assays: The compound's ability to inhibit certain enzymes involved in metabolic pathways has been evaluated, suggesting possible therapeutic uses.

These interaction studies are crucial for understanding the compound's mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 1-(2-Iodoethyl)piperidine hydroiodide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Iodopiperidine | Iodine substitution on piperidine | Enhanced reactivity; used in various synthesis routes |

| 1-(2-Bromoethyl)piperidine | Bromine instead of iodine | Different reactivity profile; potential for diverse applications |

| N-Ethylpiperidine | Ethyl substitution at nitrogen | Lacks halogen; primarily studied for neuroactivity |

| 1-(2-Chloroethyl)piperidine | Chlorine substitution | Similar reactivity; used in pharmaceutical synthesis |

Uniqueness

1-(2-Iodoethyl)piperidine hydroiodide is unique due to its specific iodine substitution and the presence of the hydroiodide group, which may confer distinct biological activities compared to other halogenated piperidines. Its reactivity profile allows it to serve as an important intermediate in synthetic organic chemistry while offering potential therapeutic benefits that warrant further investigation.